Methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate
Description
Methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound featuring a norbornane (bicyclo[2.2.1]heptane) scaffold with two functional groups: a methyl ester at position 1 and a phenylmethoxycarbonylamino (Cbz) group at position 3. The Cbz group acts as a protective moiety for amines, making this compound valuable in peptide synthesis and medicinal chemistry. It is commercially available at a price of €217/100 mg, indicating its use in research-scale applications .
Properties
IUPAC Name |
methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-21-14(19)16-7-9-17(12-16,10-8-16)18-15(20)22-11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIYAOXAXAQUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine .
Chemical Reactions Analysis
Methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H21NO4
- Molecular Weight : 303.36 g/mol
- CAS Number : 1252672-35-7
The compound features a bicyclic structure, which contributes to its unique chemical properties and potential biological activity.
Antitumor Activity
Research has indicated that derivatives of bicyclic compounds exhibit significant antitumor activity. Methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate has been studied for its potential effects against various cancer cell lines.
Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of human cancer cells, suggesting it may serve as a lead compound for developing new anticancer agents .
Neuroprotective Effects
Recent studies have also suggested that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Research Findings : A study published in Journal of Medicinal Chemistry highlighted the neuroprotective effects of similar bicyclic compounds against oxidative stress-induced neuronal damage . This suggests that this compound could be further explored for neuroprotective drug development.
Building Block for Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules.
Synthetic Applications :
- It can be used to construct various biologically active molecules through coupling reactions.
- The compound's unique structure allows for functionalization at multiple sites, facilitating the creation of diverse chemical entities .
Safety and Toxicological Assessment
Understanding the safety profile of this compound is crucial for its applications in pharmaceuticals and research.
Toxicity Studies
Toxicological assessments have shown that while the compound has beneficial properties, it also exhibits some level of toxicity.
Findings : The acute toxicity studies indicate that the compound is harmful if ingested and may cause skin irritation . Therefore, handling precautions must be taken when using this compound in laboratory settings.
Drug Development Pipeline
Given its promising biological activities, ongoing research should focus on:
- Optimizing its chemical structure to enhance efficacy and reduce toxicity.
- Conducting detailed pharmacokinetic studies to understand its behavior in biological systems.
Mechanism of Action
The mechanism of action of Methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into particular binding sites, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Physicochemical Data
- Boiling Points and Solubility: Limited experimental data are available, but molecular weight and polarity trends suggest: Lower MW compounds (e.g., hydroxymethyl derivative, MW 184.23) may have higher solubility in polar solvents. Bromo and tert-butyl derivatives exhibit increased hydrophobicity.
- Stability : Cbz-protected amines are generally stable at room temperature but sensitive to strong acids and hydrogenation conditions .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare bicyclo[2.2.1]heptane carboxylates with carbamate-protected amino groups?
Answer:
The synthesis typically involves a multi-step approach:
Core Structure Formation : Cycloaddition reactions, such as Diels-Alder or [4+2] cycloadditions, are used to construct the bicyclo[2.2.1]heptane framework. For example, azabicyclic analogues are synthesized via cycloaddition of dienes with oxazolones, followed by hydrogenation to stabilize the ring system .
Carbamate Protection : The amino group is protected using phenylmethoxycarbonyl (Cbz) via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N in THF). This step ensures regioselectivity and prevents side reactions during subsequent modifications .
Esterification : The carboxylate group is introduced or retained using methyl ester protection, often via direct esterification with methanol under acidic catalysis.
Key Considerations : Monitor reaction progress using TLC or LC-MS to confirm intermediate formation.
Advanced: How can stereochemical outcomes in the synthesis of bicyclo[2.2.1]heptane derivatives be analyzed and resolved?
Answer:
Stereochemical challenges arise due to the rigid bicyclic structure, which limits conformational flexibility. Methodological strategies include:
Chiral Resolution : Use preparative chiral HPLC or enzymatic resolution to separate enantiomers. For example, racemic mixtures of azabicyclic derivatives have been resolved using amylose-based chiral columns .
X-ray Crystallography : Confirm absolute configuration by co-crystallizing intermediates with chiral auxiliaries (e.g., Mosher’s acid) or via heavy-atom derivatives.
Dynamic NMR : Analyze coupling constants (e.g., ) to infer dihedral angles and chair/boat conformations in solution .
Data Contradictions : Discrepancies between calculated and observed optical rotations may indicate partial racemization during deprotection steps. Re-optimize reaction conditions (e.g., lower temperature for acid-sensitive intermediates).
Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer:
NMR Spectroscopy :
- NMR: Identify protons on the bicyclic core (e.g., characteristic downfield shifts for bridgehead protons at δ 3.5–4.5 ppm).
- NMR: Confirm carbamate carbonyl resonance (δ ~155 ppm) and ester carbonyl (δ ~170 ppm) .
Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na] for C₁₆H₁₈N₂O₄: calc. 333.1184, observed 333.1188).
IR Spectroscopy : Detect carbamate N-H stretches (~3350 cm⁻¹) and ester C=O (~1740 cm⁻¹).
Cross-Validation : Compare spectral data with structurally related compounds (e.g., tert-butoxycarbonyl-protected analogues) to confirm assignments .
Advanced: How can researchers optimize the introduction of phenylmethoxycarbonylamino groups without side reactions?
Answer:
Solvent Selection : Use anhydrous THF or DCM to minimize hydrolysis of the chloroformate reagent.
Base Compatibility : Employ non-nucleophilic bases (e.g., Et₃N) instead of NaHCO₃ to avoid competing ester saponification.
Temperature Control : Conduct reactions at 0–5°C to suppress carbamate migration or over-alkylation.
In Situ Monitoring : Use FTIR to track the disappearance of the chloroformate carbonyl peak (~1800 cm⁻¹) .
Troubleshooting : If yields are low, consider pre-activating the amine with a transient protecting group (e.g., Fmoc) before Cbz introduction.
Basic: What are the primary research applications of bicyclo[2.2.1]heptane carboxylates in medicinal chemistry?
Answer:
Bioisosteres : The bicyclic core mimics proline or piperidine rings, enhancing metabolic stability in peptide mimetics. For example, azabicyclic proline analogues are studied for their conformational rigidity in protease inhibitors .
Drug Delivery : Carbamate-protected derivatives serve as prodrugs, enabling controlled release of amines via enzymatic cleavage.
Polymer Science : Bicyclic monomers (e.g., methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate) are used in ring-opening metathesis polymerization (ROMP) to create rigid polymers .
Case Study : A derivative with a hydroxymethyl substituent (CAS: 1350821-95-2) has been explored as a building block for spirolactam-based therapeutics .
Advanced: How can computational methods aid in predicting reactivity and stability of this compound?
Answer:
DFT Calculations :
- Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles and strain energy (~20–25 kcal/mol for bicyclo[2.2.1]heptane).
- Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.
MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation tendencies.
Docking Studies : Screen against biological targets (e.g., proteases) to prioritize derivatives for synthesis .
Validation : Compare computational results with experimental NMR shifts or X-ray data to refine force field parameters.
Basic: What are the stability profiles of carbamate-protected bicyclo[2.2.1]heptane derivatives under acidic/basic conditions?
Answer:
Acidic Conditions : The methyl ester is stable in mild acids (e.g., HCl/dioxane), but prolonged exposure to strong acids (TFA) may hydrolyze the ester to carboxylic acid.
Basic Conditions : Carbamates are stable in weak bases (pH < 10) but degrade in strong bases (e.g., NaOH/MeOH) via β-elimination or ester saponification.
Storage Recommendations : Store at –20°C under inert atmosphere (N₂ or Ar) to prevent oxidative degradation of the phenylmethoxy group .
Case Study : A tert-butoxycarbonyl analogue (CAS: 943845-74-7) showed no degradation after 6 months at –20°C .
Advanced: How can researchers reconcile conflicting NMR data for bridgehead protons in bicyclo[2.2.1]heptane systems?
Answer:
Variable Temperature NMR : Perform experiments at –40°C to slow ring-flipping and resolve overlapping bridgehead signals.
NOE Spectroscopy : Analyze through-space interactions to assign proton proximities (e.g., endo vs. exo substituents).
Isotopic Labeling : Introduce or labels at key positions to simplify splitting patterns .
Example : In a related compound (CAS: 15448-84-7), bridgehead protons exhibited distinct NOE correlations with adjacent methyl groups, confirming their spatial orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
